molecular formula C5H4F3N3O3 B1166911 Bicyclo[3.1.1]heptane-3-thiol, 2,6,6-trimethyl-, gold salt, reaction products with 4,4/'-dithiobis[m CAS No. 100402-52-6

Bicyclo[3.1.1]heptane-3-thiol, 2,6,6-trimethyl-, gold salt, reaction products with 4,4/'-dithiobis[m

Cat. No.: B1166911
CAS No.: 100402-52-6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclo[3.1.1]heptane-3-thiol, 2,6,6-trimethyl-, gold salt, reaction products with 4,4/‘-dithiobis[morpholine] is a complex organogold compound. This compound is characterized by the presence of a bicyclic heptane structure with a thiol group and a gold salt, which reacts with 4,4/’-dithiobis[morpholine]. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[3.1.1]heptane-3-thiol, 2,6,6-trimethyl-, gold salt, reaction products with 4,4/'-dithiobis[morpholine] involves several steps:

    Formation of Bicyclo[3.1.1]heptane-3-thiol, 2,6,6-trimethyl-: This step involves the synthesis of the bicyclic heptane structure with a thiol group. The reaction typically requires specific catalysts and controlled conditions to ensure the correct formation of the bicyclic structure.

    Reaction with Gold Salt: The thiol group in the bicyclic structure reacts with a gold salt to form the organogold compound. This reaction is usually carried out in a solvent such as ethanol or methanol under controlled temperature and pressure conditions.

    Reaction with 4,4/'-dithiobis[morpholine]: The final step involves the reaction of the organogold compound with 4,4/'-dithiobis[morpholine]. This reaction is typically conducted under mild conditions to prevent the decomposition of the organogold compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring is essential to maintain the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.

    Reduction: The gold salt can be reduced to elemental gold under certain conditions.

    Substitution: The compound can undergo substitution reactions where the thiol group or the gold salt is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, nitric acid.

    Reducing Agents: Sodium borohydride, hydrazine.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

    Disulfides: Formed from the oxidation of the thiol group.

    Elemental Gold: Formed from the reduction of the gold salt.

    Substituted Compounds: Formed from substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a catalyst in various organic reactions. Its unique structure allows it to facilitate reactions that are otherwise difficult to achieve.

Biology

In biological research, the compound is used in the study of enzyme mechanisms and protein interactions. The gold salt component can interact with thiol groups in proteins, making it useful in biochemical assays.

Medicine

In medicine, the compound has potential applications in drug delivery systems. The gold component can be used to target specific cells or tissues, allowing for precise delivery of therapeutic agents.

Industry

In industry, the compound is used in the production of high-performance materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of Bicyclo[3.1.1]heptane-3-thiol, 2,6,6-trimethyl-, gold salt, reaction products with 4,4/'-dithiobis[morpholine] involves the interaction of the gold salt with thiol groups. The gold salt can form strong bonds with sulfur atoms, which allows it to interact with thiol groups in proteins and other biological molecules. This interaction can alter the structure and function of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-: A similar compound with a bicyclic heptane structure but without the thiol group and gold salt.

    4,4/'-dithiobis[morpholine]: A compound that reacts with the gold salt in the synthesis of the target compound.

Uniqueness

The uniqueness of Bicyclo[3.1.1]heptane-3-thiol, 2,6,6-trimethyl-, gold salt, reaction products with 4,4/'-dithiobis[morpholine] lies in its combination of a bicyclic heptane structure, a thiol group, and a gold salt. This combination gives the compound unique chemical and biological properties that are not found in similar compounds.

Properties

CAS No.

100402-52-6

Molecular Formula

C5H4F3N3O3

Molecular Weight

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.